2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound that features a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common route involves:
Nitration of 3-nitrophenyl acetic acid to form a nitro-substituted intermediate.
Alkylation of the intermediate with 3-(trifluoromethyl)benzyl bromide under basic conditions.
Cyclization with formamide to yield the imidazole ring.
Introduction of the methylthio group using methylthiol under appropriate conditions.
Industrial Production Methods: Industrial-scale production often involves optimization of the laboratory synthetic routes to improve yield and cost-effectiveness. This includes using scalable conditions, such as continuous flow reactors, and employing cheaper reagents or catalysts to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group, allowing further functionalization.
Substitution: Electrophilic aromatic substitution can introduce new functional groups on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in solvents like acetic acid.
Reduction: Reducing agents such as iron filings in acidic conditions or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrosonium tetrafluoroborate (NOBF₄) under electrophilic conditions.
Major Products:
Oxidized products such as sulfoxides and sulfones.
Reduced products like amino derivatives.
Substituted derivatives depending on the introduced functional group.
Scientific Research Applications
Chemistry: This compound serves as a building block in organic synthesis for the development of new materials with tailored properties. Biology: In biological research, derivatives are explored for their potential activity against specific enzymes or receptors, playing roles in signal transduction and cellular processes. Medicine: Investigated for its potential therapeutic effects, particularly in the realm of anti-inflammatory, anticancer, and antimicrobial activities. Industry: Used in the development of specialty chemicals and as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can inhibit or activate specific pathways, leading to the observed biological effects. Detailed mechanistic studies often reveal binding affinities, interaction sites, and the resultant changes in biological function.
Comparison with Similar Compounds
2-(methylthio)-5-(4-nitrophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-imidazole
2-(ethylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Comparison:
The unique position of substituents in 2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole leads to distinct steric and electronic properties affecting its reactivity and interaction with biological targets.
Variation in the side chains (like methylthio vs. ethylthio) can significantly alter the compound's solubility, stability, and biological activity.
Hope this deep dive satisfies your curiosity!
Properties
IUPAC Name |
2-methylsulfanyl-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-26-16-21-10-15(11-4-2-7-14(8-11)23(24)25)22(16)13-6-3-5-12(9-13)17(18,19)20/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGXXFBLSYQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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